The synthesis of BIA-3-335 typically involves several key steps, starting from readily available precursors. One common synthetic route includes:
The synthesis conditions are optimized to maximize yield and ensure the stability of the final product. Specific reaction parameters, such as temperature, pH, and reaction time, are carefully controlled to avoid side reactions and degradation of sensitive functional groups .
BIA-3-335 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for BIA-3-335 is , with a molecular weight of approximately 333.4 g/mol.
The compound's structure allows it to fit snugly into the catalytic site of COMT, facilitating effective inhibition .
BIA-3-335 can undergo various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions using specific reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism by which BIA-3-335 exerts its inhibitory effects on COMT involves competitive inhibition at the substrate binding site and non-competitive inhibition at the S-adenosylmethionine (SAM) binding site.
BIA-3-335 exhibits several notable physical and chemical properties:
These properties influence its formulation and application in biological systems .
BIA-3-335 has significant scientific applications, particularly in pharmacology and medicinal chemistry:
Catechol-O-methyltransferase (COMT; EC 2.1.1.6) is a magnesium-dependent enzyme ubiquitously expressed in mammalian tissues that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to catechol substrates. This reaction inactivates endogenous catecholamines (e.g., dopamine, norepinephrine) and xenobiotic compounds, including the Parkinson’s disease (PD) therapeutic agent L-3,4-dihydroxyphenylalanine (L-DOPA). COMT’s enzymatic activity occurs in both central and peripheral compartments, but its significance in neuropharmacology stems from its role in modulating dopamine bioavailability in the striatum. The enzyme exists in soluble (S-COMT) and membrane-bound (MB-COMT) isoforms, with the latter predominating in neural tissues due to its higher substrate affinity. Structurally, COMT features a catalytic domain with a deep hydrophobic pocket that accommodates catechol substrates, a SAM-binding site, and a magnesium ion coordinated by aspartate residues (Asp141, Asp169, Asp174 in rat COMT) essential for catalytic activity [1] [3].
The therapeutic targeting of COMT arises from its capacity to metabolize L-DOPA—the gold standard PD treatment—into the inactive metabolite 3-O-methyldopa (3-OMD). This methylation reaction reduces L-DOPA’s bioavailability and restricts its access to the central nervous system, diminishing therapeutic efficacy. Consequently, selective COMT inhibition represents a rational strategy to prolong L-DOPA’s plasma half-life and enhance dopamine restoration in nigrostriatal pathways [5].
Table 1: Key Structural and Functional Attributes of COMT Relevant to Inhibitor Design
Attribute | Biological Significance | Therapeutic Implication |
---|---|---|
Catalytic Mechanism | Mg²⁺-dependent methyl transfer from SAM to catechol hydroxyl group | Inhibitors require metal coordination for high-affinity binding |
Substrate Specificity | Broad specificity for catechol-structured compounds | L-DOPA and dopamine are physiological substrates; inhibitors often mimic catechol structure |
SAM Binding Site | Adjacent to catechol-binding pocket; allosterically influences substrate affinity | Enables development of bisubstrate inhibitors or uncompetitive inhibition strategies |
Tissue Distribution | Peripherally dominant (liver, kidney); brain-enriched MB-COMT in prefrontal cortex and striatum | Peripheral inhibitors reduce L-DOPA metabolism; central inhibitors may augment synaptic dopamine |
Genetic Polymorphisms | Val158Met mutation alters enzyme thermostability and activity | Influences individual response to COMT inhibitors and L-DOPA therapy |
In Parkinson’s disease, the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to severe striatal dopamine depletion. While L-DOPA administration temporarily restores motor function by bypassing the synthetic deficit, its efficacy is compromised by peripheral and central metabolic pathways. COMT-mediated O-methylation of L-DOPA generates 3-OMD, which competes with L-DOPA for blood-brain barrier transport via the large neutral amino acid transporter (LAT-1). This reduces central L-DOPA uptake and diminishes dopamine synthesis in surviving neurons. Additionally, COMT inactivates synaptic dopamine in cortical and striatal regions, further exacerbating dopaminergic deficiency [5] [7].
Longitudinal cerebrospinal fluid (CSF) biomarker studies in PD patients reveal altered dynamics of neurodegenerative proteins, including reduced amyloid-beta (Aβ42) and tau levels. These correlate with motor deterioration rates measured by Unified Parkinson’s Disease Rating Scale (UPDRS) scores, suggesting interplay between dopaminergic and proteopathic mechanisms. Crucially, COMT activity influences this landscape by regulating dopamine availability, which itself modulates amyloid precursor protein processing and tau phosphorylation. The consistent association of MAPT (tau gene) polymorphisms with PD risk in genome-wide association studies further underscores the mechanistic link between COMT’s enzymatic activity and PD pathophysiology [7].
The pharmacokinetic limitations of L-DOPA—including its short plasma half-life (1–2 hours) and extensive first-pass metabolism—necessitate adjunct therapies to optimize its therapeutic window. Selective COMT inhibitors address two critical challenges:
BIA 3-335 free base (1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one; CID 4369285) exemplifies this therapeutic rationale. Its design incorporates structural motifs optimized for high-affinity COMT binding:
Table 2: Biochemical and Structural Profile of BIA 3-335 Free Base
Property | Value/Description | Source/Experimental Method |
---|---|---|
Molecular Formula | C₂₀H₂₀F₃N₃O₅ | PubChem CID 4369285 [4] |
Inhibition Constant (Kᵢ) | 6.0 ± 1.6 nM (recombinant rat S-COMT) | Enzyme kinetics [1] [3] |
Inhibition Mechanism | Tight-binding competitive inhibitor vs. catechol substrates; uncompetitive inhibitor vs. SAM | Kinetic analysis with purified enzyme [1] |
Binding Mode | Nitrocatechol group coordinates Mg²⁺; nitro group forms H-bonds with Lys144; trifluoromethylphenyl occupies hydrophobic cleft | X-ray crystallography (PDB 1H1D, 2.0 Å resolution) [1] [3] |
Selectivity | >1,000-fold selective for COMT vs. other methyltransferases or catechol-processing enzymes | In vitro selectivity screening [1] |
Therapeutic Application | Adjunct to L-DOPA/carbidopa for Parkinson’s disease; preclinical studies demonstrate reduced 3-OMD formation | In vivo rodent models [1] |
BIA 3-335’s mixed inhibition kinetics represent a unique pharmacological advantage. As a competitive inhibitor toward catechol substrates (Kᵢ = 6.0 nM), it directly blocks L-DOPA or dopamine binding. Simultaneously, its uncompetitive inhibition toward SAM suggests enhanced binding to the COMT-SAM complex, exploiting the enzyme’s sequential ordered mechanism where SAM binds first. This dual mechanism translates to superior in vitro potency compared to first-generation inhibitors like tolcapone (Kᵢ ~20-50 nM) [1] [8].
The structural basis of this inhibition was elucidated via X-ray crystallography of rat S-COMT co-crystallized with SAM and BIA 3-335 (PDB ID: 1H1D). The 2.0-Å resolution structure reveals:
This structure represents the first atomic-resolution visualization of a reversible tight-binding COMT inhibitor complex, providing a blueprint for rational inhibitor optimization. Notably, BIA 3-335’s extended hydrophobic moiety occupies a region adjacent to the catechol-binding site not utilized by earlier nitrocatechol inhibitors, explaining its enhanced affinity and slow dissociation kinetics [1] [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2